molecular formula C26H46O5 B1257083 27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol CAS No. 78648-95-0

27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol

Cat. No.: B1257083
CAS No.: 78648-95-0
M. Wt: 438.6 g/mol
InChI Key: UBCPEZWGUOSYHO-JAPSQKQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

27-Nor-cholestane-pentol, also known as 27-NC-3, 7, 12, 24, 25-po or 27-nor-pentol, belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Thus, 27-nor-cholestane-pentol is considered to be a sterol lipid molecule. 27-Nor-cholestane-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. 27-Nor-cholestane-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 27-nor-cholestane-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

78648-95-0

Molecular Formula

C26H46O5

Molecular Weight

438.6 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5,6-dihydroxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C26H46O5/c1-14(5-8-21(29)15(2)27)18-6-7-19-24-20(13-23(31)26(18,19)4)25(3)10-9-17(28)11-16(25)12-22(24)30/h14-24,27-31H,5-13H2,1-4H3/t14-,15?,16+,17-,18-,19+,20+,21?,22-,23+,24+,25+,26-/m1/s1

InChI Key

UBCPEZWGUOSYHO-JAPSQKQGSA-N

Isomeric SMILES

C[C@H](CCC(C(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(C(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

78648-95-0

physical_description

Solid

Synonyms

26(or 27)-norcholestane-3,7,12,24,25-pentol
27-NC-3,7,12,24,25-PO
27-nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24,25-pentol
27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24xi,25xi-pentol
27-norcholestane-3,7,12,24,25-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol
Reactant of Route 2
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol
Reactant of Route 3
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol
Reactant of Route 4
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol
Reactant of Route 5
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol
Reactant of Route 6
27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol

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